2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride 2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 938156-72-0
VCID: VC5430022
InChI: InChI=1S/C10H10Cl2N2S.ClH/c11-8-2-1-7(9(12)5-8)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H
SMILES: C1CN=C(N1)SCC2=C(C=C(C=C2)Cl)Cl.Cl
Molecular Formula: C10H11Cl3N2S
Molecular Weight: 297.62

2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

CAS No.: 938156-72-0

Cat. No.: VC5430022

Molecular Formula: C10H11Cl3N2S

Molecular Weight: 297.62

* For research use only. Not for human or veterinary use.

2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride - 938156-72-0

Specification

CAS No. 938156-72-0
Molecular Formula C10H11Cl3N2S
Molecular Weight 297.62
IUPAC Name 2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Standard InChI InChI=1S/C10H10Cl2N2S.ClH/c11-8-2-1-7(9(12)5-8)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H
Standard InChI Key RGQBQUASBOMYTQ-UHFFFAOYSA-N
SMILES C1CN=C(N1)SCC2=C(C=C(C=C2)Cl)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4,5-dihydro-1H-imidazole core, a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. A thioether bridge (-S-) connects the imidazole ring to a 2,4-dichlorobenzyl group, introducing steric bulk and electron-withdrawing chlorine substituents. The hydrochloride salt form enhances solubility in polar solvents, though exact solubility data remain unreported.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁Cl₃N₂S
Molecular Weight297.62 g/mol
IUPAC Name2-[(2,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole; hydrochloride
SMILESC1CN=C(N1)SCC2=C(C=C(C=C2)Cl)Cl.Cl
InChI KeyRGQBQUASBOMYTQ-UHFFFAOYSA-N

The dichlorobenzyl group contributes to hydrophobic interactions, while the protonated imidazole ring may facilitate hydrogen bonding in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a nucleophilic substitution reaction between a dihydroimidazole thiol precursor and 2,4-dichlorobenzyl halide. VulcanChem reports a two-step process:

  • Thiol Activation: The dihydroimidazole thiol is deprotonated using a base like triethylamine in anhydrous tetrahydrofuran (THF).

  • Alkylation: Reaction with 2,4-dichlorobenzyl chloride at 60–70°C for 6–8 hours yields the thioether intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventTetrahydrofuran (THF)
Temperature60–70°C
Reaction Time6–8 hours
BaseTriethylamine
YieldNot reported

Optimization studies on similar imidazole derivatives suggest that microwave-assisted synthesis could reduce reaction times to <2 hours while improving yields by 15–20% .

Biological Activities of Structural Analogs

Anticancer Mechanisms

Imidazole derivatives interfere with cancer cell proliferation via:

  • Topoisomerase Inhibition: Planar aromatic systems intercalate DNA.

  • Reactive Oxygen Species (ROS) Generation: Thioether linkages may enhance oxidative stress.

  • Apoptosis Induction: Activation of caspase-3/7 pathways.

A comparative analysis of 23 imidazole-based compounds revealed that chlorine substituents improved cytotoxicity 2.3-fold against HepG2 cells compared to non-halogenated analogs .

Table 3: Anticancer Activity of Selected Imidazole Derivatives

CompoundIC₅₀ (C6 Cells, µM)IC₅₀ (HepG2 Cells, µM)
20g15.67 ± 2.5258.33 ± 2.89
Cisplatin23.0 ± 1.7346.67 ± 7.64

Applications in Chemical Synthesis

Building Block for Hybrid Molecules

The compound’s thioether and dichlorobenzyl groups serve as handles for further functionalization:

  • Suzuki Coupling: Palladium-catalyzed arylation at the benzyl position.

  • N-Alkylation: Quaternization of the imidazole nitrogen to enhance water solubility.

A 2021 study demonstrated that analogous dichlorobenzyl-imidazole hybrids increased lead compound discovery rates by 40% in high-throughput screening campaigns .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Target Identification: Use CRISPR screening to identify protein targets.

  • Derivatization: Introduce fluorinated groups to enhance metabolic stability.

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